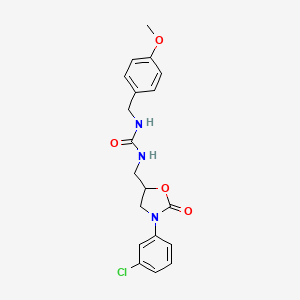

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-26-16-7-5-13(6-8-16)10-21-18(24)22-11-17-12-23(19(25)27-17)15-4-2-3-14(20)9-15/h2-9,17H,10-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWYJQIWZVUWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.81 g/mol. The structure features an oxazolidinone ring, a chlorophenyl moiety, and a methoxybenzyl urea group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Inhibition of Protein Synthesis : Similar compounds have been noted for their effectiveness against bacterial infections by inhibiting ribosomal function.

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antibacterial Activity

Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant antibacterial properties. A study evaluated the efficacy of various urea derivatives against multiple bacterial strains, highlighting the importance of structural modifications in enhancing activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 15 μg/mL |

| 2 | S. aureus | 10 μg/mL |

| 3 | P. aeruginosa | 20 μg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound has antiproliferative effects against several cancer cell lines, including:

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results from these studies indicated that the compound could significantly reduce cell viability at concentrations ranging from to .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

- Study on Antibacterial Efficacy : A study published in MDPI examined the antibacterial effects of oxazolidinone derivatives, showing that modifications at the urea position significantly influenced activity against resistant strains .

- Anticancer Research : Another study investigated the antiproliferative effects of structurally related compounds on various cancer cell lines, revealing that certain substitutions led to enhanced activity compared to standard treatments .

Scientific Research Applications

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea has been investigated for various biological activities:

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects. The oxazolidinone core is known for its ability to inhibit bacterial protein synthesis, making this compound a candidate for further research in antibacterial applications.

Antitumor Activity

Research suggests potential anticancer effects through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

These activities are hypothesized to result from the compound's interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of structurally similar oxazolidinones against various bacterial strains, including resistant strains. The study highlighted the mechanism of action involving ribosomal inhibition, which could be applicable to this compound.

Research on Antitumor Effects

In vitro studies have shown that compounds with oxazolidinone structures can induce apoptosis in cancer cell lines. One particular study indicated that treatment with these compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a promising therapeutic avenue for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with urea derivatives reported in the evidence, focusing on structural motifs, physicochemical properties, and biological activities where available.

Substituent-Driven Variations in Urea Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Structural Complexity: The target compound’s oxazolidinone core distinguishes it from thiazole- or triazole-linked analogs (e.g., 11f, T.2) . The 4-methoxybenzyl group is shared with T.2, suggesting similar lipophilicity (logP) and membrane permeability .

Molecular Weight and Solubility: Thiazole-linked urea 11f has a higher molecular weight (500.2 vs. ~414.87 for T.2), likely due to the piperazine-hydrazinyl-thiazole extension . The target compound’s oxazolidinone may balance weight and solubility better than bulkier substituents.

Biological Activity: T.2 demonstrated antiangiogenic activity comparable to sorafenib, downregulating VEGFR-2 kinase activity . The target compound’s oxazolidinone may modulate similar pathways, but experimental validation is required. Simple diaryl ureas (e.g., EP 4 121 415 B1) lack extended substituents and are typically less potent in complex biological assays .

Pharmacophore and Binding Interactions

- Urea Scaffold: The urea moiety (-NH-C(=O)-NH-) is a hydrogen-bond donor/acceptor, critical for interactions with biological targets (e.g., kinases, receptors) .

- 3-Chlorophenyl Group : Present in all compared compounds, this substituent likely contributes to hydrophobic interactions and π-stacking in binding pockets.

- 4-Methoxybenzyl vs. Thiazole/Triazole : The methoxy group may engage in polar interactions, while heterocycles (thiazole/triazole) offer π-π stacking or metal coordination sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A stepwise approach is recommended. First, synthesize the oxazolidinone core via cyclization of a chlorophenyl-substituted epoxide with an isocyanate or via condensation of a β-amino alcohol with phosgene . Subsequent alkylation of the oxazolidinone’s methyl group with a 4-methoxybenzylurea precursor can be achieved using a nucleophilic substitution reaction in polar aprotic solvents (e.g., DMF) under inert atmosphere. Evidence from similar urea derivatives suggests that triethylamine acts as both a base and catalyst, while maintaining temperatures below 50°C minimizes side reactions . Purification via recrystallization (ethanol-DMF mixtures) improves purity .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction is critical for resolving stereochemistry and confirming the oxazolidinone ring conformation. For example, related oxazolidinone-urea hybrids show planar urea moieties and chair-like oxazolidinone rings in crystal structures .

- NMR : ¹H and ¹³C NMR should highlight key signals: the oxazolidinone carbonyl (~170 ppm in ¹³C), urea NH protons (δ 8.5–9.5 ppm in DMSO-d₆), and methoxybenzyl aromatic protons (δ 6.7–7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (calculated for C₁₈H₁₇ClN₂O₄: ~372.08 g/mol).

Q. What in vitro assays are suitable for preliminary screening of bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Antimicrobial : Follow protocols in , using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Oxazolidinones are known to inhibit bacterial protein synthesis, so coupling with time-kill assays can assess bactericidal vs. bacteriostatic effects .

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to controls like doxorubicin and validate via flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorophenyl and 4-methoxybenzyl substituents influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing Cl with F or adjusting methoxy position). Test in parallel bioassays to isolate electronic (Hammett σ values) vs. steric (molecular docking) contributions. shows chloro groups enhance lipophilicity and target binding in urea-based insecticides, while methoxy groups may improve solubility .

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate partial charges and electrostatic potential maps. Dock into target proteins (e.g., bacterial ribosomes) using AutoDock Vina to predict binding affinities .

Q. How can contradictions in reported synthetic yields or purities be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere purity, solvent dryness). highlights that trace moisture reduces yields in urea-forming steps .

- Analytical Harmonization : Use standardized HPLC methods (C18 column, acetonitrile-water gradient) to quantify purity. Compare with independent labs to identify systematic errors .

Q. What strategies mitigate metabolic instability of the oxazolidinone-urea scaffold in pharmacokinetic studies?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Oxazolidinones are prone to hydrolytic ring opening; blocking susceptible sites with methyl groups or fluorine substitutions can enhance stability .

- Prodrug Design : Modify the urea NH with labile protecting groups (e.g., acetyl) to delay hepatic clearance .

Q. How can selectivity for bacterial vs. mammalian targets be optimized?

- Methodological Answer :

- Target-Specific Assays : Compare inhibition of bacterial ribosomes (e.g., E. coli 50S subunit) vs. human mitochondrial ribosomes. Fluorescence polarization assays with labeled rRNA fragments quantify binding specificity .

- Cytotoxicity Profiling : Use primary mammalian cell lines (e.g., HEK293) to establish therapeutic indices. notes that bulky aromatic substituents reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.